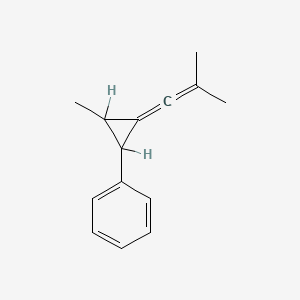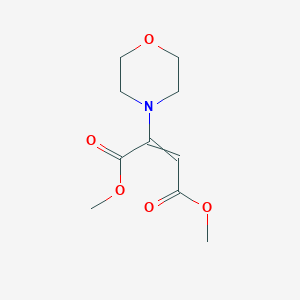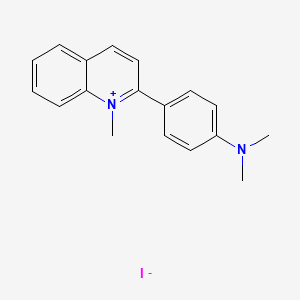
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is an organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a quinolinium core, a dimethylamino group, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a quinoline derivative is reacted with a dimethylaminobenzaldehyde in the presence of a base. The resulting product is then methylated using methyl iodide to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: Its nonlinear optical properties make it suitable for use in photonic and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
Thioflavin T: A benzothiazole dye used in amyloid plaque detection.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its specific structural features and the presence of both a quinolinium core and a dimethylamino group
Propiedades
Número CAS |
25413-35-8 |
|---|---|
Fórmula molecular |
C18H19IN2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1-methylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C18H19N2.HI/c1-19(2)16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)20(18)3;/h4-13H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WLBNYYHYFXIYNR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
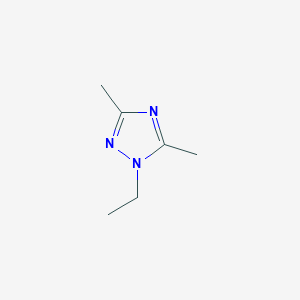

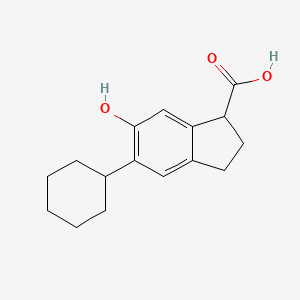
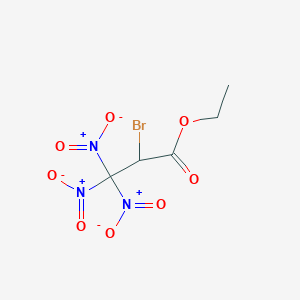
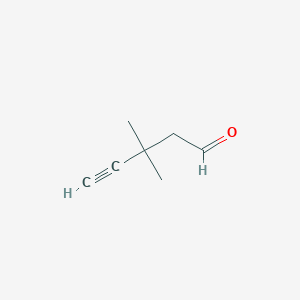
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
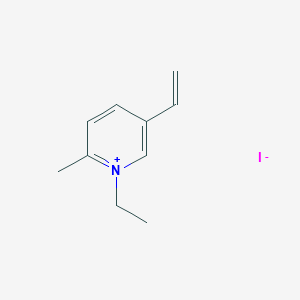

![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
